molecular formula C17H25ClN2O3S B4947857 2-(1,3-benzodioxol-5-yl)-3-[3-(diethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride

2-(1,3-benzodioxol-5-yl)-3-[3-(diethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride

Cat. No.: B4947857
M. Wt: 372.9 g/mol
InChI Key: IZYOMHGBKLDFIW-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-3-[3-(diethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a benzodioxole ring, a thiazolidinone ring, and a diethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-3-[3-(diethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride typically involves a multi-step process:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Attachment of the Diethylamino Propyl Side Chain: The final step involves the alkylation of the thiazolidinone intermediate with a diethylamino propyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the thiazolidinone ring, potentially leading to the formation of thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring can interact with hydrophobic pockets, while the thiazolidinone ring can form hydrogen bonds with active site residues. The diethylamino propyl side chain can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one
  • 2-(1,3-benzodioxol-5-yl)-3-[3-(diethylamino)propyl]-1,3-thiazolidin-4-one

Uniqueness

The unique combination of the benzodioxole ring, thiazolidinone ring, and diethylamino propyl side chain distinguishes this compound from its analogs

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-[3-(diethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S.ClH/c1-3-18(4-2)8-5-9-19-16(20)11-23-17(19)13-6-7-14-15(10-13)22-12-21-14;/h6-7,10,17H,3-5,8-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYOMHGBKLDFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(SCC1=O)C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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